molecular formula C15H16ClF2NO2 B3016536 2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one CAS No. 2097891-19-3

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one

Cat. No.: B3016536
CAS No.: 2097891-19-3
M. Wt: 315.74
InChI Key: CUVVQSDQJAUNIC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for professional laboratory use. This molecule features a 1,1-difluoro-6-azaspiro[2.5]octane scaffold, a structure recognized in the development of novel therapeutic agents. Compounds based on the 6-azaspiro[2.5]octane core are being actively investigated as potent and selective inhibitors of DNA Polymerase Theta (POLQ) . POLQ is a promising synthetic lethal target in cancers with deficiencies in the Homologous Recombination Repair (HRR) pathway, such as those harboring BRCA1 and BRCA2 mutations . The inhibition of POLQ disrupts the backup DNA repair mechanism in these cancer cells, leading to genomic instability and cell death, while sparing healthy cells with functional HRR. This mechanism provides a potential therapeutic strategy for treating HRR-deficient tumors, which are often resistant to conventional therapies. Researchers can utilize this high-purity compound to explore its specific inhibitory profile, pharmacokinetic properties, and efficacy in preclinical cancer models. It is supplied for research purposes in oncology, drug discovery, and molecular biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF2NO2/c16-11-1-3-12(4-2-11)21-9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVVQSDQJAUNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with a suitable difluoroalkylating agent to introduce the difluoro group. This is followed by the formation of the spirocyclic structure through a cyclization reaction involving an azaspiro compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: The difluoro-azaspirooctane core in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Conformational Rigidity : Spirocyclic structures (e.g., ) improve receptor selectivity by restricting rotational freedom.
  • Lipophilicity: The chlorophenoxy group balances solubility and permeability, making the compound more drug-like than sulfonyl or brominated derivatives .

Biological Activity

2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its promising therapeutic properties. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorophenoxy group and a difluoro-substituted spirocyclic moiety. The compound's IUPAC name is 2-(4-chlorophenoxy)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone, and its molecular formula is C15H16ClF2NO2.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to significant biological effects:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can disrupt cellular processes.
  • Signal Transduction Modulation : By interacting with signaling pathways, it can alter cellular responses to external stimuli.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction mechanisms. For instance:

Cell Line IC50 (µM) Mechanism
NCI-H460 (Lung Cancer)15Induction of apoptosis
HCT-116 (Colon Cancer)12Cell cycle arrest

These findings suggest that further investigation into its anticancer mechanisms could be beneficial.

Neuroprotective Effects

Emerging studies have indicated that this compound might exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Study 1: Anticancer Efficacy in Xenograft Models

A study evaluated the efficacy of this compound in nude mice bearing human cancer xenografts. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli .

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